molecular formula C7H14Cl3N3 B2378464 N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride CAS No. 1713160-90-7

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride

Cat. No. B2378464
CAS RN: 1713160-90-7
M. Wt: 246.56
InChI Key: WUQLXLGEWMGWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Dimethylpyridine-2,5-diamine, also known by its CAS number 4928-43-2, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The compound is also known by other names such as N2,N2-Dimethyl-2,5-pyridinediamine and 2-N,2-N-dimethylpyridine-2,5-diamine .


Molecular Structure Analysis

The InChI code for N2,N2-Dimethylpyridine-2,5-diamine is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 . The Canonical SMILES representation is CN©C1=NC=C(C=C1)N .


Physical And Chemical Properties Analysis

N2,N2-Dimethylpyridine-2,5-diamine has a molecular weight of 137.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 137.095297364 g/mol .

Scientific Research Applications

1. Hexahydropyrimidine Synthesis and Applications

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is utilized in the synthesis of novel hexahydropyrimidines. These compounds are found in natural products and pharmaceutical agents exhibiting various pharmacological activities, such as anti-inflammatory, analgesic, antibacterial, and antiviral properties. Hexahydropyrimidines also serve as prodrugs for pharmacologically active di- and polyamines and are employed as polymer stabilizers and protective groups in organic synthesis due to their facile cleavage under mild acidic conditions. They form polydentate nitrogen donor complexes, coordinating transition metal ions in various coordination modes (Abu-Obaid et al., 2014).

2. Schiff Base Ligands and Metal Complexes

The compound is involved in the synthesis of unsymmetrical Schiff base ligands, leading to the formation of nickel(II) and copper(II) complexes. These complexes exhibit positional isomerism, a unique feature that significantly influences their chemical properties and reactivity. The positional isomerism in these systems provides valuable insights into the structural dynamics and potential applications of these metal complexes in various fields, including catalysis and material science (Chattopadhyay et al., 2006).

3. Organic Synthesis and Ligand Formation

The compound is involved in the Mannich reaction, leading to the formation of compounds with complex structures such as macrocyclic compounds and tripodal ligands. These reactions result in novel structures that are useful in various fields of chemistry, including organic synthesis and the formation of complex ligands for metal coordination (Jana et al., 2019).

4. Polymer Synthesis and Applications

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is involved in the synthesis of high-performance polymers like polyimides and polyamides, containing pyridine and various functional groups. These polymers exhibit exceptional properties such as high thermal stability, solubility in organic solvents, mechanical strength, low dielectric constants, and high transparency. Such properties make them suitable for applications in the electronics industry, aerospace, and as materials for high-temperature resistant coatings and films (Wang et al., 2008), (Liu et al., 2013).

Safety and Hazards

When handling N2,N2-Dimethylpyridine-2,5-diamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c1-10(2)7-4-3-6(8)5-9-7;;;/h3-5H,8H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQLXLGEWMGWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride

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